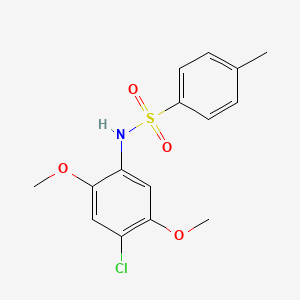

N-(4-氯-2,5-二甲氧基苯基)-4-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-aryl-2,5-dimethoxybenzenesulfonamides involves complex reactions highlighting the importance of the sulfonamide moiety in pharmacophores. The process often starts from basic components such as 4-chloroaniline, leading to various N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides through solvent-free conditions, showcasing the chemical's versatility and the adaptability of its synthesis methods (Ebrahimi et al., 2015).

Molecular Structure Analysis

The molecular structure of N-aryl-2,5-dimethoxybenzenesulfonamides is stabilized by various intramolecular interactions, such as C-H...O, N-H...Cl, and π-π stacking interactions. These interactions are crucial in defining the supramolecular architectures observed in these compounds. The crystal structure analysis reveals the impact of substituents on the benzenesulfonyl and aniline rings, affecting the molecule's overall architecture and stability (Shakuntala et al., 2017).

Chemical Reactions and Properties

N-(4-chloro-2,5-dimethoxyphenyl)-4-methylbenzenesulfonamide derivatives exhibit a range of chemical reactions, including selective acylation reactions in water. This specificity underlines the compound's potential for targeted chemical modifications, enhancing its utility in various chemical and pharmacological applications (Ebrahimi et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility and crystalline structure, are critical for understanding the compound's behavior in different environments. Studies on similar sulfonamide derivatives reveal insights into their solubility challenges and potential strategies for enhancement, which are crucial for their application in drug development and other areas (Mun et al., 2012).

Chemical Properties Analysis

The chemical properties of N-(4-chloro-2,5-dimethoxyphenyl)-4-methylbenzenesulfonamide derivatives, including reactivity and interaction with biological molecules, are of significant interest. For instance, the compound's ability to undergo selective acylation in water demonstrates its chemoselectivity and potential as a reagent in organic synthesis and chemical modifications (Ebrahimi et al., 2015).

科学研究应用

合成与表征

合成与计算研究:一项研究报道了通过结构和电子性质研究合成和表征一种新型磺酰胺分子。还通过分子动力学模拟探索了该化合物与蛋白质的相互作用,突出了其在药物化学应用中的潜力 (Murthy 等,2018).

生物学应用

DNA 结合和抗癌活性:对混合配体铜(II)-磺酰胺配合物的研究揭示了它们的 DNA 结合能力和抗癌活性。磺酰胺衍生物的结构显着影响 DNA 相互作用和切割效率,为开发靶向癌症疗法提供了见解 (González-Álvarez 等,2013).

抗菌活性:另一项研究合成了新型 4-氯-2-巯基苯磺酰胺衍生物,展示了对各种革兰氏阳性菌株的有希望的抗菌活性。这突出了该化合物在解决抗生素耐药性方面的潜力 (Sławiński 等,2013).

化学性质和反应

光氧化为亚硝基和硝基产物:一项研究调查了 4-氯苯胺和 N-(4-氯苯基)-苯磺酰胺的光氧化,导致形成亚硝基和硝基产物。这项研究有助于了解此类化合物的环境归宿和转化 (Miller & Crosby,1983).

药物化学

抗分枝杆菌药:硫醇活化的二氧化硫作为抗分枝杆菌剂的开发展示了磺酰胺衍生物在对抗结核病中的应用。一种化合物表现出比临床药物异烟肼更高的效力,表明其作为一种新的治疗选择具有潜力 (Malwal 等,2012).

属性

IUPAC Name |

N-(4-chloro-2,5-dimethoxyphenyl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO4S/c1-10-4-6-11(7-5-10)22(18,19)17-13-9-14(20-2)12(16)8-15(13)21-3/h4-9,17H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNOAPIPFGTKSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-2,5-dimethoxyphenyl)-4-methylbenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one](/img/structure/B5557846.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5557863.png)

![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5557881.png)

![5-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5557884.png)

![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B5557889.png)

![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5557894.png)

![1-(5-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5557899.png)

![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5557907.png)

![4-(4-{[(3-furylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol](/img/structure/B5557913.png)

![N,N'-(2,4-quinazolinediyldi-4,1-phenylene)bis[2-(acetylamino)benzamide]](/img/structure/B5557929.png)

![5-bromo-2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl acetate](/img/structure/B5557935.png)

![N-[3-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride](/img/structure/B5557944.png)

![3,3-dimethyl-6-(propylthio)-8-(1-pyrrolidinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5557957.png)